molecular formula C33H52O8 B1665655 Agosterol A CAS No. 213549-32-7

Agosterol A

Cat. No. B1665655
M. Wt: 576.8 g/mol
InChI Key: SUIRSZOPEPPNGJ-JGEDILIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Agosterol A is extracted from marine sponge Spongia.

Scientific Research Applications

Reversal of Multidrug Resistance in Cancer Cells

Agosterol A, isolated from a marine sponge, has been found to reverse multidrug resistance (MDR) in human carcinoma cells. It works by directly inhibiting drug efflux through P-glycoprotein (P-gp) and/or the multidrug resistance-associated protein (MRP1), thus enhancing the effectiveness of anticancer drugs like vincristine and colchicine in resistant cells (Aoki et al., 2001). Another study highlighted that Agosterol A binds to the drug-binding sites on P-gp, a key factor in MDR, and its binding characteristics differ from other known P-gp substrates, providing unique insights into the structure and function of P-gp (Mitsuo et al., 2003).

Proteasome Inhibition

Agosterol A, along with other polyhydroxylated sterols isolated from a marine sponge, has been identified as a proteasome inhibitor. It showed strong inhibition of chymotrypsin-like activity of the proteasome, a complex involved in protein degradation, which has implications in cancer therapy (Tsukamoto et al., 2003).

Synthesis and MDR-Modulating Activity

The total synthesis of Agosterol A from ergosterol has been achieved, providing a way to study its structure-activity relationship and develop new drugs based on its molecular framework. This synthesis is key for further pharmacological exploration of Agosterol A as an MDR-modulator (Murakami et al., 2001).

properties

CAS RN

213549-32-7

Product Name

Agosterol A

Molecular Formula

C33H52O8

Molecular Weight

576.8 g/mol

IUPAC Name

[(3S,4R,5S,6S,9R,10R,11R,13R,14R,17R)-4,6-diacetyloxy-11-hydroxy-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C33H52O8/c1-17(2)9-12-25(37)18(3)23-10-11-24-22-15-28(40-20(5)35)30-31(41-21(6)36)27(39-19(4)34)13-14-32(30,7)29(22)26(38)16-33(23,24)8/h15,17-18,23-31,37-38H,9-14,16H2,1-8H3/t18-,23+,24-,25+,26+,27-,28-,29+,30-,31-,32+,33+/m0/s1

InChI Key

SUIRSZOPEPPNGJ-JGEDILIOSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3C2=C[C@@H]([C@@H]4[C@@]3(CC[C@@H]([C@@H]4OC(=O)C)OC(=O)C)C)OC(=O)C)O)C)[C@@H](CCC(C)C)O

SMILES

CC(C)CCC(C(C)C1CCC2C1(CC(C3C2=CC(C4C3(CCC(C4OC(=O)C)OC(=O)C)C)OC(=O)C)O)C)O

Canonical SMILES

CC(C)CCC(C(C)C1CCC2C1(CC(C3C2=CC(C4C3(CCC(C4OC(=O)C)OC(=O)C)C)OC(=O)C)O)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Agosterol A; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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